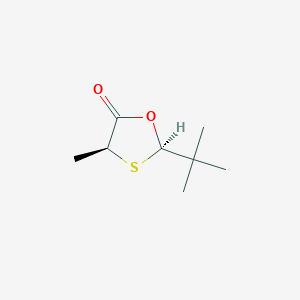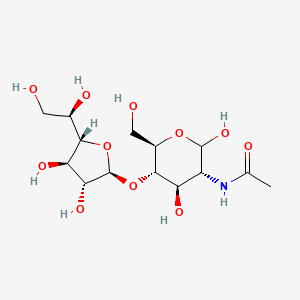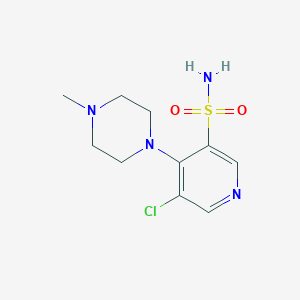
beta-L-Aspartylbeta-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-L-Aspartylbeta-naphthylamide: is a chemical compound with the molecular formula C14H14N2O3 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an aspartyl group linked to a naphthylamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Aspartylbeta-naphthylamide typically involves the reaction of L-aspartic acid with beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: beta-L-Aspartylbeta-naphthylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, beta-L-Aspartylbeta-naphthylamide is used as a reagent in various analytical techniques and chemical synthesis processes .
Biology: In biological research, the compound is utilized in studies involving enzyme activity and protein interactions. It serves as a substrate for specific enzymes, allowing researchers to investigate enzymatic mechanisms .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry: Industrially, the compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of beta-L-Aspartylbeta-naphthylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific biological context .
Comparison with Similar Compounds
L-Aspartic acid beta-naphthylamide: A similar compound with comparable properties and applications.
Phenylalanine-arginine beta-naphthylamide: Another related compound known for its use as an efflux inhibitor.
Uniqueness: beta-L-Aspartylbeta-naphthylamide is unique due to its specific structure and the presence of both aspartyl and naphthylamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2S)-2-amino-4-(naphthalene-2-carbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14N2O4/c16-12(15(20)21)8-13(18)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,16H2,(H,20,21)(H,17,18,19)/t12-/m0/s1 |
InChI Key |
RZAJAVUZSFKIBG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
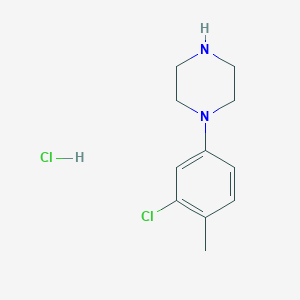


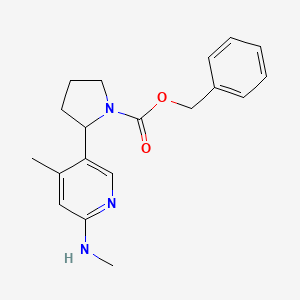


![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)

